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Compound of Interest

Compound Name:
2,4-Dichloro-3-

methoxyphenylboronic acid

Cat. No.: B1530979 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-
methoxyphenylboronic acid

This guide provides a comprehensive technical overview of 2,4-Dichloro-3-
methoxyphenylboronic acid, a key building block in modern synthetic chemistry. Designed

for researchers, medicinal chemists, and process development scientists, this document moves

beyond a simple data sheet to offer field-proven insights into the compound's properties,

reactivity, and analytical characterization. The structure of this guide is tailored to logically

present the molecule's characteristics, from its fundamental properties to its practical

application and handling.

Core Molecular Profile and Significance
2,4-Dichloro-3-methoxyphenylboronic acid belongs to the versatile class of arylboronic

acids, which are indispensable reagents in organic synthesis. Their prominence is primarily due

to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful

method for forming carbon-carbon bonds.[1] The specific substitution pattern of this molecule—

two chlorine atoms and a methoxy group—offers unique electronic and steric properties that

chemists can exploit to precisely construct complex molecular architectures, particularly in the

synthesis of pharmaceuticals and advanced materials.[2] The boronic acid moiety serves as

the key functional group, enabling transmetalation in catalytic cycles.[3]
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Physicochemical Characteristics
The fundamental physical and chemical properties of a reagent are critical for its effective use

in synthesis, dictating choices in reaction setup, solvent selection, and purification methods.

The properties for 2,4-Dichloro-3-methoxyphenylboronic acid are summarized below.

Property Value Source

Molecular Formula C₇H₇BCl₂O₃ [4]

Molecular Weight 220.85 g/mol [2][4]

Appearance
Typically an off-white to white

solid.
[2]

Purity
Commercially available up to

≥95% - 98%.
[2][5]

Melting Point

Not widely published.

Expected to be a solid with a

defined melting point, similar to

related compounds like 3-

methoxyphenylboronic acid

(160-163 °C) and 3-formyl-4-

methoxyphenylboronic acid

(214-217 °C).[6][7]

N/A

pKa

Not experimentally determined.

Arylboronic acids typically

have a pKa of around 9, but

this can be influenced by

substituents. The electron-

withdrawing chlorine atoms

may slightly lower the pKa.[8]

N/A

Solubility

Soluble in organic solvents like

DMSO, methanol, and 1,4-

dioxane. Sparingly soluble in

water and non-polar

hydrocarbon solvents.

[9][10]
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Stability and Handling Considerations
Arylboronic acids are known for specific stability challenges that, if not managed, can

compromise experimental outcomes. As a Senior Application Scientist, I emphasize that

understanding these pathways is key to ensuring reagent integrity.

Decomposition Pathways: The primary decomposition route is protodeboronation, where the

carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This

process can be accelerated by acidic or basic conditions and the presence of water.[11]

Boroxine Formation: Like other boronic acids, this compound can undergo dehydration,

especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a

boroxine. While this process is often reversible upon exposure to water, the presence of

boroximes can lead to inconsistent reactivity in coupling reactions.[12] It is crucial to use the

recrystallized and properly dried boronic acid to ensure efficient reactions.[12]

Oxidative Instability: Arylboronic acids can be susceptible to oxidation. Proper storage under

an inert atmosphere is recommended to maintain purity and reactivity over time.[13]

Expert Insight: The tendency to form boroximes is why NMR analysis of commercial boronic

acids sometimes shows complex spectra. Recrystallization from water, followed by careful

drying, is a highly effective, field-proven method to ensure the material is primarily in the

monomeric acid form before use.[12]

Diagram: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible dehydration of 2,4-Dichloro-3-
methoxyphenylboronic acid to its corresponding boroxine.

Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.

Reactivity Profile: The Suzuki-Miyaura Coupling
2,4-Dichloro-3-methoxyphenylboronic acid is a premier substrate for the Suzuki-Miyaura

reaction, enabling the formation of biaryl structures.[1] The reaction involves three key steps in

its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[14]
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Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., aryl

bromide) to form a Pd(II) species.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2,4-

dichloro-3-methoxyphenyl moiety) to the palladium center. The base is crucial as it forms a

more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[3]

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0)

catalyst.[14]

Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization Protocols
Accurate characterization is non-negotiable for ensuring the quality and identity of starting

materials. Below are standard, validated protocols for analyzing 2,4-Dichloro-3-
methoxyphenylboronic acid.

Protocol 1: Purity and Identity Verification by HPLC-
UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry

detectors is the gold standard for analyzing boronic acids.[15][16]

Objective: To determine the purity of the compound and confirm its molecular weight.

Instrumentation: An HPLC or UPLC system with a PDA/UV detector and a single quadrupole

or time-of-flight (TOF) mass spectrometer.

Methodology:

Column Selection: A reverse-phase C18 column (e.g., Acquity BEH C18) is an excellent

starting point due to the compound's moderate polarity.[15]
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Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like 0.1%

formic acid or 10 mM ammonium acetate, is typically effective.[15] The acidic modifier

helps to produce sharp peaks and aids in ionization for MS detection.

Sample Preparation: Prepare a stock solution of the boronic acid in methanol or

acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL

with the initial mobile phase composition.

Injection & Elution: Inject 1-5 µL of the sample. Run a gradient from low to high organic

content (e.g., 10% to 95% acetonitrile over 5-10 minutes) to elute the compound and any

potential impurities.

Detection: Monitor at multiple UV wavelengths (e.g., 220 nm and 254 nm) to detect

aromatic compounds. The mass spectrometer should be run in both positive and negative

electrospray ionization (ESI) modes to detect the [M+H]⁺ or [M-H]⁻ ions, confirming the

molecular weight of 220.85.

Causality and Trustworthiness: Using orthogonal detectors (UV and MS) provides a self-

validating system. UV quantifies purity based on chromophores, while MS provides

unambiguous identity confirmation via molecular weight. The method's robustness is

established by analyzing a known standard to confirm retention time and response.

Protocol 2: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular

structure.

Objective: To confirm the chemical structure, including the substitution pattern on the

aromatic ring.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Methodology:

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).
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Rationale for Solvent Choice: DMSO-d₆ is preferred over chloroform-d (CDCl₃) for boronic

acids because it allows for the observation of the exchangeable B(OH)₂ protons, which

appear as a broad singlet.[12] In CDCl₃, these protons often exchange too rapidly or are

not observed.

¹H NMR Acquisition: Acquire a standard proton spectrum.

Expected Signals:

Two singlets or doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding

to the two protons on the phenyl ring.

A sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) group protons.

A broad singlet at a variable chemical shift for the two hydroxyl (-OH) protons on the

boron atom.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Expected Signals: Signals for the seven distinct carbon atoms, including the methoxy

carbon (~55-60 ppm) and the six aromatic carbons (typically 110-160 ppm), including

the carbon directly attached to the boron atom which may show a broad signal.

Expert Insight: Comparing the observed chemical shifts and coupling patterns with predicted

values from NMR simulation software provides a high degree of confidence in the structural

assignment. The presence of the broad B(OH)₂ peak in DMSO-d₆ is a key diagnostic feature

for a free boronic acid.[12]

Diagram: Analytical Workflow for Quality Control
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Caption: A standard workflow for the quality control of boronic acid reagents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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